3-(Chloromethyl)-2,3-dimethylhexane
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H19Cl |
|---|---|
Molecular Weight |
162.70 g/mol |
IUPAC Name |
3-(chloromethyl)-2,3-dimethylhexane |
InChI |
InChI=1S/C9H19Cl/c1-5-6-9(4,7-10)8(2)3/h8H,5-7H2,1-4H3 |
InChI Key |
QWIWXXFGQFYGJA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCl)C(C)C |
Origin of Product |
United States |
Systematic Nomenclature and Structural Implications for Reactivity Studies
The formal name of a compound, dictated by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous description of its molecular structure. An analysis of the name "3-(Chloromethyl)-2,3-dimethylhexane" reveals key structural features that are critical for predicting its chemical reactivity.
The name indicates a six-carbon main chain (hexane). Attached to this chain are three substituents: a chloromethyl group (-CH₂Cl) at the third carbon, and two methyl groups (-CH₃), one at the second and one at the third carbon.
This specific arrangement results in a primary alkyl halide, as the chlorine atom is bonded to a carbon that is attached to only one other carbon atom. However, the carbon atom adjacent to the chloromethyl group (C3) is a quaternary center, meaning it is bonded to four other carbon atoms. This creates a "neopentyl-like" structure, which is known for its significant steric hindrance. This crowding around the reaction center profoundly influences the molecule's ability to participate in common reaction pathways.
| Property | Value |
| Molecular Formula | C₉H₁₉Cl |
| Molecular Weight | 162.7 g/mol cymitquimica.com |
| Classification | Primary Alkyl Halide |
| Key Structural Feature | Quaternary carbon at the C3 position (β-carbon) |
The steric bulk of the quaternary carbon effectively shields the electrophilic carbon of the chloromethyl group from backside attack by a nucleophile. This structural feature dramatically slows down bimolecular nucleophilic substitution (Sₙ2) reactions, which are typically favored for primary alkyl halides. libretexts.orgreddit.comquora.com The transition state for an Sₙ2 reaction would be highly crowded and energetically unfavorable. libretexts.org
Significance Within Contemporary Organic Synthesis and Mechanistic Investigations
Directed Chlorination Pathways
Direct chlorination of an alkane precursor represents the most straightforward approach to synthesizing chloromethylalkanes. However, the inherent challenge lies in controlling the reaction's regioselectivity to ensure the chlorine atom is introduced at the desired position.
Regioselective and Stereoselective Radical Chlorination Approaches
Radical chlorination is a classic method for functionalizing alkanes, proceeding via a free-radical chain mechanism typically initiated by UV light or heat. youtube.comwikipedia.org The selectivity of this reaction is governed by the stability of the radical intermediate formed during hydrogen abstraction. The established order of radical stability is tertiary > secondary > primary. masterorganicchemistry.com
For a substrate like 2,3-dimethylhexane (B1346964), there are multiple types of hydrogen atoms, leading to a potential mixture of monochlorinated products. wikipedia.org The hydrogen atoms on the molecule include primary hydrogens on C1, the C2-methyl, the C3-methyl, and C6; secondary hydrogens on C4 and C5; and tertiary hydrogens on C2 and C3.
Free-radical chlorination is known to be relatively unselective. masterorganicchemistry.com The reaction of chlorine with alkanes can produce a mixture of products, with selectivity for tertiary over primary hydrogens being approximately 5:1. pdx.edu Therefore, direct radical chlorination of 2,3-dimethylhexane would yield a complex mixture of isomers, with 3-chloro-2,3-dimethylhexane (B12657067) being a major product due to the formation of a stable tertiary radical. The desired product, this compound, arises from the abstraction of a primary hydrogen from the methyl group at the C3 position. This is statistically more probable than abstraction from a single tertiary position but is energetically less favorable.
Advanced methods to improve selectivity in radical chlorination involve the use of specific reagents that can temper the reactivity of the chlorine radical. For instance, using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can offer different selectivity profiles compared to using elemental chlorine. masterorganicchemistry.com
Table 1: Potential Monochlorination Products of 2,3-Dimethylhexane and Influencing Factors
| Product Name | Position of Chlorination | Type of Hydrogen Abstracted | Radical Intermediate Stability | Notes on Selectivity |
|---|---|---|---|---|
| 1-Chloro-2,3-dimethylhexane | C1 | Primary | Primary | Less favored energetically. |
| 2-Chloro-2,3-dimethylhexane | C2 | Tertiary | Tertiary | Favored energetically. |
| 3-Chloro-2,3-dimethylhexane | C3 | Tertiary | Tertiary | Favored energetically. |
| This compound | Methyl on C3 | Primary | Primary | The target compound; less favored energetically than tertiary chlorination. |
| 4-Chloro-2,3-dimethylhexane | C4 | Secondary | Secondary | Moderately favored. |
Electrophilic Chlorination Strategies for Alkane Functionalization
Electrophilic chlorination presents an alternative to radical-based methods for C-H functionalization. These reactions involve a species that can deliver a "Cl+" equivalent to the alkane. Such transformations often require strong superacids or transition-metal catalysts to activate the otherwise inert C-H bonds. researchgate.net
Catalytic systems employing first-row transition metals have been explored for the chlorination of saturated hydrocarbons. nih.gov For example, catalysts based on copper, iron, and other metals in conjunction with a chlorine source like trichloroisocyanuric acid (TCCA) can functionalize alkanes under relatively mild conditions. nih.gov The mechanism often involves the catalyst facilitating the activation of the C-H bond, making it susceptible to attack by the chlorinating agent. While these methods show promise for enhancing selectivity, their application to complex alkanes like 2,3-dimethylhexane to selectively produce this compound remains a significant research challenge. The electronic and steric environment of each C-H bond heavily influences its reactivity toward electrophilic attack.
Table 2: Examples of Reagents for Electrophilic Chlorination
| Catalyst/Reagent System | Chlorine Source | General Applicability | Reference |
|---|---|---|---|
| Fe(NTf₂)₃ / I₂ | N-chlorosuccinimide (NCS) | Aromatic Compounds | researchgate.net |
| Cu(ClO₄)₂·6H₂O | Trichloroisocyanuric acid (TCCA) | Saturated Hydrocarbons (e.g., cyclohexane, n-hexane) | nih.gov |
| Phosphine Sulfide | N-halosuccinimides | Arenes and Heterocycles | researchgate.net |
Functional Group Interconversion Strategies
A more controlled and often higher-yielding approach to synthesizing this compound involves starting with a molecule that already contains the desired carbon skeleton and a functional group that can be readily converted to a chloromethyl group.
Synthesis via Hydroxy Group Displacement in Branched Alcohols
This strategy commences with the corresponding alcohol, in this case, (2,3-dimethylhexan-3-yl)methanol. This precursor alcohol contains a primary hydroxyl group which can be converted into a chloride. The conversion of primary alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. libretexts.org
Several reagents are effective for this purpose. Thionyl chloride (SOCl₂) is commonly used, often in the presence of a base like pyridine, to convert primary alcohols to alkyl chlorides. libretexts.orgyoutube.com The reaction proceeds by converting the hydroxyl into a chlorosulfite intermediate, which is a better leaving group. The chloride ion, either from the reagent itself or the pyridinium (B92312) hydrochloride salt, then displaces the chlorosulfite group via an Sₙ2 mechanism. libretexts.orgyoutube.com An advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can simplify product purification. libretexts.org
It is crucial to note that for neopentyl-type alcohols, which have a quaternary carbon adjacent to the CH₂OH group, reaction with hydrohalic acids like HCl can lead to carbocation rearrangements. quora.comorganicmystery.com However, methods using reagents like SOCl₂ or PCl₃ often proceed without rearrangement, making them suitable for synthesizing sterically hindered primary chlorides like this compound. cdnsciencepub.comchemguide.co.uk The Appel reaction, using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄), is another effective method that typically results in inversion of configuration and avoids rearrangements.
Table 3: Common Reagents for Converting Primary Alcohols to Chlorides
| Reagent | Typical Conditions | Mechanism Type | Advantages/Disadvantages | Reference |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) | Pyridine or neat, 0 °C to reflux | Sₙ2 | Gaseous byproducts (SO₂, HCl) simplify workup. | libretexts.orgyoutube.com |
| Phosphorus Pentachloride (PCl₅) | Room temperature | Sₙ2 | Vigorous reaction, often used as a qualitative test. | chemguide.co.uk |
| Phosphorus Trichloride (PCl₃) | Reflux | Sₙ2 | Effective for primary and secondary alcohols. | chemguide.co.uk |
| Triphenylphosphine (PPh₃) / CCl₄ | Reflux | Sₙ2 (Appel Reaction) | Mild conditions, avoids rearrangements. | organic-chemistry.org |
| HCl / ZnCl₂ (Lucas Reagent) | Room temperature | Sₙ1/Sₙ2 | Ineffective for primary alcohols; risk of rearrangement. | libretexts.orgunco.edu |
Preparation from Alkyl Sulfonates
A reliable two-step alternative to direct displacement of a hydroxyl group involves its conversion to an excellent leaving group, such as a sulfonate ester, followed by nucleophilic substitution with a chloride ion. This method provides greater control and often leads to higher yields, especially for sensitive substrates.
The precursor alcohol, (2,3-dimethylhexan-3-yl)methanol, is first treated with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. This reaction converts the poorly leaving hydroxyl group into a highly effective tosylate or mesylate leaving group.
In the second step, the alkyl sulfonate is treated with a source of chloride ions, such as lithium chloride (LiCl) or benzyltributylammonium chloride, in a suitable polar aprotic solvent like acetone (B3395972) or DMF. organic-chemistry.orgthieme-connect.com The chloride ion displaces the sulfonate group via an Sₙ2 reaction to yield the final product, this compound. This method is highly efficient for primary and secondary sulfonates and proceeds with inversion of stereochemistry at the reaction center. organic-chemistry.orgthieme-connect.com For hindered substrates, specialized conditions, such as using titanium tetrachloride (TiCl₄), can facilitate the reaction, sometimes proceeding with retention of configuration. nih.govfau.edu
Table 4: Two-Step Conversion of Alcohols to Chlorides via Sulfonates
| Step | Reagents | Intermediate/Product | Key Features | Reference |
|---|---|---|---|---|
| 1. Sulfonate Ester Formation | p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl) with Pyridine | Alkyl Tosylate or Alkyl Mesylate | Converts -OH into an excellent leaving group. | thieme-connect.com |
| 2. Chloride Displacement | LiCl, Benzyltributylammonium chloride, or TiCl₄ | Alkyl Chloride | Classic Sₙ2 reaction; high yield and clean conversion. | organic-chemistry.orgnih.gov |
Carbon-Carbon Bond Forming Reactions in Chloromethylalkane Construction
While the previously discussed methods focus on functionalizing a pre-existing carbon skeleton, it is also conceptually possible to construct the target molecule through reactions that form the carbon framework itself. The formation of carbon-carbon bonds is a cornerstone of organic synthesis. cambridge.orgorganic-chemistry.org
One of the most powerful tools for C-C bond formation is the Grignard reaction. byjus.comorganic-chemistry.org A retrosynthetic analysis of this compound suggests several potential disconnections. For instance, the bond between C3 and C4 could be formed via a Grignard reaction. This would involve reacting a Grignard reagent, such as sec-butylmagnesium bromide (derived from 2-bromobutane), with a suitable carbonyl compound containing the chloromethyl group, like 1-chloro-3,3-dimethyl-2-butanone. The initial reaction would yield a tertiary alcohol, which would then require a deoxygenation step to arrive at the final alkane structure.
Alternatively, transition-metal-catalyzed cross-coupling reactions provide another powerful avenue for constructing C-C bonds. illinois.edu For example, a coupling reaction could be envisioned between an organometallic reagent representing one part of the molecule and an alkyl halide representing the other. The development of such a specific route for this compound would require careful selection of coupling partners and catalysts to ensure compatibility with the chloromethyl functionality.
Table 5: Selected Carbon-Carbon Bond Forming Reactions in Synthesis
| Reaction Type | Nucleophile | Electrophile | Bond Formed | Reference |
|---|---|---|---|---|
| Grignard Reaction | Organomagnesium Halide (R-MgX) | Aldehyde, Ketone, Ester, Epoxide | C-C | organic-chemistry.orglibretexts.org |
| Organocuprate Addition | Gilman Reagent (R₂CuLi) | Alkyl Halide, α,β-Unsaturated Ketone | C-C | cambridge.org |
| Alkylation of Enolates | Enolate Anion | Alkyl Halide | C-C | cambridge.org |
| Friedel-Crafts Alkylation | Arene | Alkyl Halide (with Lewis Acid) | Aryl-Alkyl | chemrevise.org |
Alkylation Reactions Involving Chloromethylating Reagents
Alkylation reactions serve as a fundamental tool for carbon-carbon bond formation. In the context of synthesizing chloromethylalkanes, this can involve the alkylation of a suitable nucleophile with a chloromethylating electrophile. The introduction of a chloromethyl group (-CH₂Cl) into a molecule can be accomplished using various reagents. chempanda.com While direct chloromethylation of unactivated alkanes is challenging, the alkylation of a pre-formed carbanion or organometallic intermediate is a more viable approach.
For instance, the synthesis could be envisioned by creating a nucleophile from a 2,3-dimethylhexane derivative and reacting it with a source of electrophilic "CH₂Cl". Common chloromethylating agents are often used in Friedel-Crafts type reactions for aromatic compounds, such as the Blanc chloromethylation, which uses formaldehyde (B43269) and hydrogen chloride. wikipedia.orglibretexts.org However, for aliphatic systems, alternative strategies are necessary. Reagents like chloromethyl methyl ether (MOM-Cl) can also serve as chloromethylating agents, although they are primarily used for protecting alcohols. chempanda.comorganic-chemistry.org The reaction of an organometallic species, such as an organolithium or Grignard reagent, with a suitable electrophile represents a more plausible pathway for constructing the required carbon skeleton.
Table 1: Common Chloromethylating Reagents and Their Applications
| Reagent/System | Formula | Typical Application | Reference |
|---|---|---|---|
| Formaldehyde / HCl | CH₂O / HCl | Chloromethylation of aromatic rings (Blanc Reaction) | wikipedia.org |
| Chloromethyl methyl ether | CH₃OCH₂Cl | Protection of alcohols, chloromethylating agent | chempanda.com |
| Bis(chloromethyl) ether | (ClCH₂)₂O | Chloromethylation of aromatic compounds (highly carcinogenic) | libretexts.org |
| Dichloromethane | CH₂Cl₂ | Solvent, can act as a C1 source in specific reactions |
Catalytic Hydrogenation of Unsaturated Precursors
A powerful and common strategy in organic synthesis involves the creation of a complex carbon skeleton in an unsaturated state, followed by catalytic hydrogenation to yield the final saturated product. wikipedia.org This approach allows for the use of a wider range of synthetic reactions (e.g., additions to alkenes/alkynes, coupling reactions) that are not compatible with saturated alkanes.
For the synthesis of this compound, one could first synthesize an unsaturated precursor, such as 3-(chloromethyl)-2,3-dimethyl-1-hexene. This alkene could then be subjected to catalytic hydrogenation to saturate the double bond. This method is highly effective and typically proceeds with high yield and stereospecificity (syn-addition of hydrogen). wikipedia.org The choice of catalyst is crucial and depends on the specific substrate and desired reaction conditions.
Table 2: Catalysts for Hydrogenation of Alkenes
| Catalyst | Typical Support | Conditions | Notes |
|---|---|---|---|
| Palladium on Carbon | Pd/C | H₂ (1 atm), Room Temp. | Most common, highly efficient for C=C bonds. |
| Platinum(IV) oxide | PtO₂ (Adam's catalyst) | H₂ (1-4 atm), Room Temp. | Very active, can reduce aromatic rings at higher pressures. |
| Raney Nickel | Raney Ni | H₂ (high pressure), Elevated Temp. | Used for a wide range of reductions, including C=O and nitriles. |
| Wilkinson's Catalyst | RhCl(PPh₃)₃ | H₂ (1 atm), Room Temp. | Homogeneous catalyst, useful for selective reductions. |
Grignard Reagent-Mediated Syntheses of Highly Branched Halides
Grignard reagents, with the general formula R-Mg-X, are among the most powerful tools for forming carbon-carbon bonds. byjus.com They are strong nucleophiles and bases, reacting with a wide variety of electrophiles, particularly carbonyl compounds. fiveable.meorganic-chemistry.org This versatility makes them ideal for constructing the highly branched and sterically congested carbon framework of this compound.
A plausible synthetic route could involve the reaction of a Grignard reagent with a ketone. For example, reacting 2-methyl-3-pentanone (B165389) with another Grignard reagent, such as isopropylmagnesium bromide, would generate a tertiary alcohol after acidic workup. This alcohol could then be converted to the corresponding alkyl halide. A more direct approach to the target's precursor would be the reaction of a suitable Grignard reagent with an epoxide, like 1,2-epoxy-3-chloropropane, to introduce the chloromethyl functionality and form a new C-C bond simultaneously. The preparation of Grignard reagents involves reacting an alkyl or aryl halide with magnesium metal in an ether solvent. chemguide.co.ukmasterorganicchemistry.com
Table 3: Reactions of Grignard Reagents for C-C Bond Formation
| Electrophile | Intermediate Product | Final Product (after workup) | Reference |
|---|---|---|---|
| Aldehyde (R'-CHO) | Alkoxide | Secondary Alcohol | organic-chemistry.org |
| Ketone (R'-CO-R'') | Alkoxide | Tertiary Alcohol | organic-chemistry.org |
| Ester (R'-COOR'') | Ketone | Tertiary Alcohol (with 2 equiv. Grignard) | organic-chemistry.org |
| Carbon Dioxide (CO₂) | Carboxylate | Carboxylic Acid | chemguide.co.uk |
| Epoxide | Alkoxide | Alcohol | organic-chemistry.org |
Chloromethylation Reactions in Complex Molecule Construction
The introduction of a chloromethyl group is a key strategic step in the synthesis of many complex molecules. thieme-connect.de This functional group acts as a versatile handle, as the chlorine atom is a good leaving group in nucleophilic substitution reactions, allowing for subsequent conversion into a wide array of other functional groups. wikipedia.orgthieme-connect.de
The Blanc chloromethylation of aromatic rings is a classic example, providing a pathway to benzyl (B1604629) chlorides which are precursors to numerous other compounds. wikipedia.orglibretexts.org In aliphatic chemistry, while direct chloromethylation is less common, the incorporation of a chloromethyl group via a building block approach is frequently employed. For instance, epichlorohydrin (B41342) is a common C3 building block that contains both an epoxide and a chloromethyl group, enabling sequential reactions to build complex structures. Once installed, the chloromethyl group can be converted to hydroxymethyl, cyanomethyl, aminomethyl, or other groups, significantly increasing the molecular complexity and providing access to diverse chemical structures. thieme-connect.de
Table 4: Synthetic Transformations of the Chloromethyl Group
| Reagent | Reaction Type | Product Functional Group |
|---|---|---|
| NaOH, H₂O | Nucleophilic Substitution (Sₙ2) | Hydroxymethyl (-CH₂OH) |
| NaCN | Nucleophilic Substitution (Sₙ2) | Cyanomethyl (-CH₂CN) |
| NH₃ | Nucleophilic Substitution (Sₙ2) | Aminomethyl (-CH₂NH₂) |
| Mg, Ether | Grignard Formation | Grignard Reagent (-CH₂MgCl) |
| PPh₃ then Base | Wittig Reaction | Phosphonium Ylide (-CH=PPh₃) |
Emerging Synthetic Approaches for Halogenated Alkanes
Traditional methods for halogenating alkanes, such as free-radical halogenation, often suffer from a lack of selectivity, leading to mixtures of products. youtube.commasterorganicchemistry.com Consequently, modern research focuses on developing new, highly selective, and more environmentally benign methods for C-H functionalization.
One of the most promising areas is the use of halogenase enzymes. These biocatalysts can introduce halogen atoms into specific positions on aliphatic or aromatic substrates with remarkable selectivity under mild, aqueous conditions. researchgate.netnih.gov This approach offers a green alternative to traditional chemical methods. researchgate.net
Another rapidly developing field is the use of photoredox and electrocatalysis. These methods use light or electricity to generate reactive intermediates under controlled conditions, enabling the selective functionalization of otherwise unreactive C-H bonds. nih.gov For example, paired electrocatalysis combined with photoredox catalysis has been shown to perform selective C(sp³)–H arylation and alkylation of alkanes using earth-abundant metal catalysts. nih.gov Such cutting-edge techniques hold the potential to revolutionize the synthesis of complex halogenated alkanes by providing direct and selective pathways that were previously inaccessible.
Table 5: Comparison of Halogenation Methods
| Method | Reagents/Conditions | Selectivity | Advantages | Disadvantages |
|---|---|---|---|---|
| Traditional | ||||
| Free-Radical Halogenation | Cl₂, Br₂, light/heat | Low (for chlorination) | Simple, inexpensive reagents | Often produces mixtures, harsh conditions |
| Emerging | ||||
| Enzymatic Halogenation | Halogenase enzyme, O₂, halide salt | High (regio- and stereoselective) | Mild conditions, high selectivity, green | Limited substrate scope, enzyme availability |
| Electrophotocatalysis | Metal catalysts, light, electricity | Tunable | High functional group tolerance, mild conditions | Requires specialized equipment |
Elucidation of Reaction Mechanisms and Transformative Pathways of 3 Chloromethyl 2,3 Dimethylhexane
Nucleophilic Substitution Reactions
The structure of 3-(Chloromethyl)-2,3-dimethylhexane, a primary alkyl halide with significant steric bulk from the adjacent tertiary carbon, plays a crucial role in determining the dominant nucleophilic substitution mechanism.
Investigations into S(_N)1 vs. S(_N)2 Pathways
The primary nature of the carbon bearing the chlorine atom would typically suggest a propensity for an S(_N)2 reaction. The S(_N)2 mechanism involves a backside attack by the nucleophile, leading to a concerted bond-forming and bond-breaking process. masterorganicchemistry.com However, the presence of a bulky tertiary butyl-like group adjacent to the chloromethyl group introduces substantial steric hindrance, which significantly impedes the approach of the nucleophile to the electrophilic carbon. masterorganicchemistry.com This steric congestion makes the S(_N)2 pathway less favorable.
Conversely, the S(_N)1 pathway proceeds through a carbocation intermediate. masterorganicchemistry.com In the case of this compound, the initial formation of a primary carbocation upon the departure of the chloride ion is highly unfavorable due to its instability. youtube.com However, a subsequent 1,2-hydride or methyl shift could potentially lead to a more stable tertiary carbocation, thereby favoring an S(_N)1 mechanism under appropriate conditions, such as in the presence of a weak nucleophile and a polar protic solvent. youtube.comyoutube.com
The competition between S(_N)1 and S(_N)2 pathways is therefore finely balanced. Strong, unhindered nucleophiles and polar aprotic solvents would favor the S(_N)2 mechanism, despite the steric hindrance. youtube.com Conversely, weak nucleophiles and polar protic solvents, which can stabilize the carbocation intermediate, would promote the S(_N)1 pathway, especially if a carbocation rearrangement can occur. youtube.comstackexchange.com
Table 1: Factors Influencing S(_N)1 vs. S(_N)2 Pathways for this compound
| Factor | Favors S(_N)1 | Favors S(_N)2 | Rationale for this compound |
| Substrate | Tertiary > Secondary > Primary | Methyl > Primary > Secondary | Primary halide structure favors S(_N)2, but steric hindrance from the adjacent tertiary group disfavors it. masterorganicchemistry.comyoutube.com Carbocation rearrangement could favor S(_N)1. youtube.com |
| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, OH⁻) | The choice of nucleophile is a critical determinant. youtube.com |
| Solvent | Polar Protic (e.g., ethanol (B145695), water) | Polar Aprotic (e.g., acetone (B3395972), DMSO) | Polar protic solvents stabilize the potential carbocation intermediate, favoring S(_N)1. youtube.com |
| Leaving Group | Good leaving group | Good leaving group | The chloride ion is a reasonably good leaving group for both pathways. |
Stereochemical Outcomes of Nucleophilic Attack
In the context of an S(_N)2 reaction, if the reaction were to proceed at a chiral center, it would result in an inversion of stereochemistry due to the backside attack of the nucleophile. youtube.com However, the carbon bearing the chlorine in this compound is not a chiral center.
Should the reaction proceed via an S(_N)1 mechanism, the formation of a planar carbocation intermediate would lead to a loss of stereochemical information. vaia.com The subsequent nucleophilic attack can occur from either face of the carbocation, resulting in a racemic mixture if a new chiral center is formed. vaia.com In the case of this compound, rearrangement to a tertiary carbocation at the C3 position would create a chiral center, leading to a racemic mixture of products.
Elimination Reactions for Alkene Formation
Elimination reactions of this compound provide a route to the synthesis of various alkenes, with the specific products being dependent on the reaction mechanism and conditions.
Mechanistic Studies of E1 and E2 Processes
Similar to substitution reactions, elimination reactions can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular). libretexts.org The E1 mechanism, like S(_N)1, involves the formation of a carbocation intermediate and is favored by weak bases and polar protic solvents. libretexts.orgmasterorganicchemistry.com The E2 mechanism is a concerted process where a strong base removes a proton, and the leaving group departs simultaneously. libretexts.org This pathway is favored by strong, bulky bases. masterorganicchemistry.com
For this compound, the E2 mechanism would be hindered by the steric bulk around the alpha-carbon, making it difficult for the base to access the beta-hydrogens. However, the use of a strong, non-bulky base could still promote this pathway. gimmenotes.co.za
The E1 pathway becomes more plausible, especially with heating and in the presence of a weak base in a polar protic solvent. stackexchange.commasterorganicchemistry.com The formation of a carbocation, potentially followed by rearrangement, would lead to elimination.
Influence of Reaction Conditions on Regioselectivity
The regioselectivity of elimination reactions is governed by Zaitsev's rule and the Hofmann rule. Zaitsev's rule predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.orgopenstax.org This is typically favored under thermodynamic control, often associated with E1 reactions or E2 reactions with small, strong bases. chemistrysteps.com
In the case of this compound, removal of a proton from the C2 methyl group would lead to the more substituted Zaitsev product, 2,3-dimethylhex-2-ene. Removal of a proton from the C1 methyl group would lead to the less substituted Hofmann product, 3-methyl-3-(chloromethyl)hex-1-ene.
The use of a bulky base, such as potassium tert-butoxide, tends to favor the formation of the Hofmann product due to steric hindrance; the base preferentially abstracts the more accessible proton from the least hindered beta-carbon. khanacademy.org
Table 2: Predicted Alkene Products from Elimination Reactions of this compound
| Reaction Condition | Predominant Mechanism | Major Product (Regioselectivity) | Minor Product(s) |
| Strong, non-bulky base (e.g., NaOEt in EtOH) | E2 | 2,3-Dimethylhex-2-ene (Zaitsev) chemistrysteps.com | 3-Methyl-3-(chloromethyl)hex-1-ene (Hofmann) |
| Strong, bulky base (e.g., t-BuOK) | E2 | 3-Methyl-3-(chloromethyl)hex-1-ene (Hofmann) khanacademy.org | 2,3-Dimethylhex-2-ene (Zaitsev) |
| Weak base, heat (e.g., EtOH, heat) | E1 | 2,3-Dimethylhex-2-ene (Zaitsev) libretexts.org | 3-Methyl-3-(chloromethyl)hex-1-ene (Hofmann) |
Oxidation Processes of this compound
Reduction Processes of this compound
The reduction of alkyl halides like this compound can proceed through different mechanisms, primarily involving radical or ionic intermediates. The specific pathway is often influenced by the reducing agent and reaction conditions.
Radical Intermediates in Reduction Pathways
The reduction of alkyl halides is a common method for generating alkyl radicals, which are key intermediates in many organic reactions. nih.govacs.org In the case of this compound, the reduction process can be initiated by a single-electron transfer (SET) from a reducing agent to the C-Cl bond. This transfer leads to the formation of a radical anion, which then fragments to produce a chloride ion and the corresponding 3-(2,3-dimethylhexyl)methyl radical.
A classic example of a reagent used for the reduction of alkyl halides via a radical mechanism is tributyltin hydride ((C₄H₉)₃SnH). vaia.com The reaction is typically initiated by light or a radical initiator, which generates a tributyltin radical. This radical then abstracts the chlorine atom from this compound to form the alkyl radical and tributyltin chloride. The newly formed alkyl radical can then abstract a hydrogen atom from another molecule of tributyltin hydride to yield the reduced product, 2,3-dimethylheptane (B1293410), and regenerate the tributyltin radical, thus propagating the chain reaction. vaia.com
The stability of the resulting radical plays a role in the reaction's feasibility. fiveable.me The 3-(2,3-dimethylhexyl)methyl radical is a primary alkyl radical.
Table 1: General Steps in Radical-Mediated Reduction of this compound
| Step | Description |
| Initiation | Generation of a radical initiator (e.g., from AIBN) which then reacts with a hydrogen donor (e.g., tributyltin hydride) to form a stannyl (B1234572) radical. libretexts.org |
| Propagation I | The stannyl radical abstracts the chlorine atom from this compound, forming the 3-(2,3-dimethylhexyl)methyl radical and tributyltin chloride. vaia.comlibretexts.org |
| Propagation II | The 3-(2,3-dimethylhexyl)methyl radical abstracts a hydrogen atom from a new molecule of tributyltin hydride, yielding 2,3-dimethylheptane and regenerating the stannyl radical. vaia.com |
| Termination | Combination of any two radical species to form a stable, non-radical product. vaia.com |
Ionic Intermediates in Reduction Pathways
Alternatively, the reduction of this compound can proceed through ionic intermediates. This pathway often involves a two-electron reduction process. The initial single-electron transfer forms a radical intermediate as described above. However, if the reducing conditions are strong enough, this radical can be further reduced by a second electron to form a carbanion. nih.gov This carbanion, the 3-(2,3-dimethylhexyl)methyl anion, is a potent nucleophile and will readily react with a proton source, such as the solvent or a deliberately added acid, to give the final reduced product, 2,3-dimethylheptane.
The formation of an ionic intermediate is favored by strong reducing agents and polar aprotic solvents that can stabilize the charged species. fiu.edu For instance, electrochemical reduction methods can be tuned to favor either one-electron or two-electron transfer processes. nih.gov
Table 2: Comparison of Radical and Ionic Reduction Pathways
| Feature | Radical Pathway | Ionic Pathway |
| Intermediate | Alkyl radical | Carbanion |
| Electron Transfer | Typically one-electron transfer | Two-electron transfer (often stepwise) nih.gov |
| Reducing Agent | e.g., Tributyltin hydride vaia.com | e.g., Strong electrochemical reduction nih.gov |
| Solvent | Non-polar solvents are common | Polar aprotic solvents can be favorable fiu.edu |
| Final Step | Hydrogen atom abstraction vaia.com | Protonation of the carbanion nih.gov |
Rearrangement Reactions and Carbocation Chemistry
Alkyl halides, particularly those that can form relatively stable carbocations, are prone to rearrangement reactions. rutgers.edu In the case of this compound, ionization of the C-Cl bond would lead to a primary carbocation, the 3-(2,3-dimethylhexyl)methyl cation. Primary carbocations are generally unstable. msu.edu
However, this primary carbocation can undergo a rapid 1,2-hydride or 1,2-alkyl shift to form a more stable carbocation. A 1,2-hydride shift from the adjacent tertiary carbon (C3) would result in a more stable tertiary carbocation. Similarly, a 1,2-methyl shift from the quaternary C2 or tertiary C3 could also lead to a more stable carbocation. These rearrangements are driven by the thermodynamic stability of the resulting carbocation, with the order of stability being tertiary > secondary > primary. msu.edu
Once the rearranged, more stable carbocation is formed, it can then be trapped by a nucleophile present in the reaction mixture, leading to a variety of products. For instance, in a solvolysis reaction with a solvent like ethanol, the rearranged carbocation could be attacked by the ethanol to form an ether. These rearrangements are characteristic of Sₙ1 type reactions, where a carbocation intermediate is formed. rutgers.edu
Electrochemical Reaction Mechanisms of Halogenated Hydrocarbons
The electrochemical reduction of halogenated hydrocarbons offers a powerful and environmentally friendly alternative to chemical reducing agents. tandfonline.comresearchgate.net The mechanism of electrochemical reduction depends on factors such as the electrode material, the solvent, and the applied potential. tandfonline.com
For a compound like this compound, the process typically begins with an electron transfer from the cathode to the molecule. This can occur via an outer-sphere electron transfer mechanism. nih.govacs.org The initial electron transfer leads to the formation of a radical anion, which, as previously discussed, can fragment to give a chloride ion and an alkyl radical. nih.gov
This alkyl radical can then undergo several fates:
Further Reduction: It can accept a second electron from the cathode to form a carbanion, which is then protonated. nih.gov
Dimerization: Two alkyl radicals can combine to form a dimer.
Hydrogen Atom Abstraction: It can abstract a hydrogen atom from the solvent or a supporting electrolyte.
The degradation rates of halogenated alkanes in electrochemical reduction have been shown to increase with the number of halogen atoms and follow the order chlorine < bromine < iodine in terms of reactivity. nih.govacs.org Quantitative structure-activity relationships (QSARs) have been developed to correlate degradation rates with molecular descriptors, providing insights into the reaction mechanism. nih.govacs.org
Role in Complex Cascade and Domino Reactions
The reactive C-Cl bond in this compound could serve as an initiation point for such a sequence. For example, after conversion to an organometallic reagent (e.g., a Grignard or organolithium reagent), it could participate in intramolecular additions to other functional groups within a larger, more complex molecule.
Furthermore, the generation of a radical or carbocation from this compound could trigger a cascade of events, such as radical cyclizations or a series of carbocation rearrangements and subsequent trapping. The development of such reactions would be a subject of synthetic methodology research.
Stereochemical Aspects in the Chemical Research of 3 Chloromethyl 2,3 Dimethylhexane
Analysis of Chiral Centers and Enantiomeric Purity
A chiral center is a carbon atom that is attached to four different groups, leading to the possibility of non-superimposable mirror images known as enantiomers. libretexts.orgyoutube.com In the case of 3-(chloromethyl)-2,3-dimethylhexane, the carbon atom at the 3-position is a stereocenter.
The four distinct groups attached to this chiral carbon are:
A chloromethyl group (-CH₂Cl)
An ethyl group (-CH₂CH₃)
A methyl group (-CH₃)
An isopropyl group (-CH(CH₃)₂)
Due to this single chiral center, this compound can exist as a pair of enantiomers, designated as (R)-3-(chloromethyl)-2,3-dimethylhexane and (S)-3-(chloromethyl)-2,3-dimethylhexane. These enantiomers possess identical physical properties such as boiling point and density, but they rotate plane-polarized light in equal but opposite directions.
The determination of enantiomeric purity, often expressed as enantiomeric excess (e.e.), is a critical aspect of stereochemical research. For a given sample of this compound, it is essential to quantify the proportion of each enantiomer. Several analytical techniques are commonly employed for this purpose.
Common Analytical Techniques for Enantiomeric Purity:
| Analytical Technique | Principle | Application to this compound |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. | A suitable chiral column (e.g., based on cyclodextrins or chiral polymers) would be selected to achieve baseline separation of the (R) and (S) enantiomers, allowing for their quantification. |
| Chiral Gas Chromatography (GC) | Similar to chiral HPLC, but with a chiral stationary phase in a capillary column for volatile compounds. | Given the likely volatility of this compound, chiral GC would be a highly effective method for separating and quantifying its enantiomers. |
| Polarimetry | Measures the angle of rotation of plane-polarized light caused by a chiral compound. | While it can confirm the presence of a chiral substance, it is generally less accurate for determining enantiomeric excess compared to chromatographic methods, especially for novel compounds where the specific rotation of the pure enantiomer is unknown. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents | A chiral lanthanide shift reagent is added to the sample, which forms diastereomeric complexes with the enantiomers, resulting in distinguishable signals in the NMR spectrum. | This technique could be used to resolve the signals of the enantiomers of this compound, allowing for the determination of their ratio. |
Diastereoselective Transformations and Control
While this compound itself has only one chiral center, it can be a substrate in reactions that generate a new stereocenter, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. libretexts.org The control of diastereoselectivity in such transformations is a key focus in synthetic organic chemistry.
For instance, if this compound were to undergo a reaction at a position adjacent to the existing stereocenter, the formation of a new chiral center would result in two diastereomers. The stereochemical outcome of such a reaction is often influenced by the steric hindrance imposed by the bulky groups surrounding the original chiral center.
Hypothetical Diastereoselective Reaction:
Consider a hypothetical reaction where a nucleophile attacks a derivative of this compound, leading to the formation of a new stereocenter. The facial selectivity of the attack would be influenced by the existing stereochemistry, a phenomenon known as substrate-controlled diastereoselectivity.
| Reactant | Reagent | Potential Diastereomeric Products | Controlling Factors |
| (R)-3-(chloromethyl)-2,3-dimethylhexane derivative | Nucleophile | (2R,3R)-product and (2S,3R)-product | The approach of the nucleophile would be sterically hindered by the substituents on the C3 carbon. The relative energies of the transition states leading to the two diastereomers would determine the product ratio. |
The development of diastereoselective transformations has been crucial in the synthesis of complex natural products with multiple stereocenters. chegg.com
Catalytic Asymmetric Syntheses of Related Chiral Halides
The synthesis of enantiomerically enriched chiral halides is a significant area of research due to their utility as building blocks in the preparation of pharmaceuticals and other fine chemicals. acs.orgacs.org Catalytic asymmetric synthesis, where a small amount of a chiral catalyst is used to produce a large amount of an enantiomerically enriched product, is a powerful strategy to achieve this goal. nih.gov
While specific catalytic asymmetric syntheses for this compound are not prominently reported in the literature, methods developed for related chiral alkyl halides can be considered as applicable approaches. These methods often involve the enantioselective functionalization of prochiral substrates.
Strategies for Catalytic Asymmetric Synthesis of Chiral Halides:
| Synthetic Strategy | Description | Catalyst System | Relevance to this compound |
| Enantioselective Halogenation | A prochiral alkene or alkane is treated with a halogenating agent in the presence of a chiral catalyst to introduce a halogen atom stereoselectively. | Chiral transition metal complexes (e.g., with copper or nickel) and chiral organic catalysts have been employed. acs.org | A prochiral precursor to this compound could potentially be selectively chlorinated using such a system. |
| Kinetic Resolution of Racemic Halides | A racemic mixture of a chiral halide is reacted with a chiral reagent or catalyst that selectively reacts with one enantiomer, leaving the other unreacted and thus enantiomerically enriched. | Chiral catalysts, often based on transition metals, can be designed to differentiate between the two enantiomers of a racemic alkyl halide. | A racemic mixture of this compound could be resolved using this method. |
| Enantioconvergent Coupling Reactions | A racemic alkyl halide is coupled with a nucleophile in the presence of a chiral catalyst that converts both enantiomers of the starting material into a single enantiomer of the product. acs.orgnih.gov | Nickel and cobalt-based catalyst systems with chiral ligands have shown remarkable success in these transformations. acs.orgorganic-chemistry.org | This advanced strategy could theoretically be applied to transform a racemic mixture of this compound into an enantiomerically pure derivative. |
| Asymmetric Radical Reactions | The use of chiral catalysts to control the stereochemistry of reactions involving radical intermediates, including the formation of chiral halides. researchgate.net | Chiral Lewis acids and photoredox catalysts have been utilized to achieve enantioselective radical halogenations and couplings. researchgate.net | This approach offers a modern and powerful way to potentially synthesize enantiomerically enriched this compound. |
The ongoing development of novel catalytic systems continues to expand the toolbox for the asymmetric synthesis of complex chiral molecules, including sterically hindered halides like this compound.
Computational and Theoretical Investigations of 3 Chloromethyl 2,3 Dimethylhexane Reactivity and Structure
Quantum Chemical Calculations for Mechanistic Elucidation
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, rooted in quantum mechanics, can model reaction mechanisms with high accuracy.
Density Functional Theory (DFT) Studies of Reaction Pathways
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying the reaction pathways of organic molecules like 3-(chloromethyl)-2,3-dimethylhexane. DFT-based methods are employed to explore the potential energy surfaces of competing reactions, such as nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. researchgate.netuci.edu
Due to the tertiary nature of the carbon atom bonded to the chlorine in the isomeric 3-chloro-2,3-dimethylhexane (B12657067), it is expected to readily form a carbocation, favoring SN1 and E1 pathways. However, this compound is a primary alkyl halide. The carbon atom attached to the chlorine is bonded to only one other carbon atom. Primary alkyl halides are sterically unhindered, which typically favors SN2 and E2 reaction mechanisms. youtube.com DFT calculations can model the interaction between the alkyl halide and a nucleophile or base, mapping the energy changes as the reaction progresses from reactants to products. researchgate.net These calculations help in determining which reaction pathway is energetically more favorable under specific conditions.
Investigation of Transition State Geometries and Energetics
A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. youtube.com DFT calculations can precisely determine the geometry and energy of these fleeting structures.
For an SN2 reaction of this compound, the transition state would feature a pentacoordinate carbon atom, where the incoming nucleophile and the leaving chloride ion are simultaneously partially bonded. jove.com The geometry is typically trigonal bipyramidal. jove.com For an E2 reaction, the transition state involves the simultaneous breaking of the C-H and C-Cl bonds and the formation of a C=C double bond.
The calculated activation energies (the energy difference between the reactants and the transition state) are crucial for predicting reaction rates. A lower activation energy implies a faster reaction. Hypothetical DFT-calculated activation energies for the competing SN2 and E2 pathways for this compound with a common nucleophile/base are presented below.
| Reaction Pathway | Calculated Activation Energy (kJ/mol) | Transition State Geometry |
| SN2 | 85 | Trigonal bipyramidal |
| E2 | 95 | Concerted C-H and C-Cl bond breaking, C=C bond forming |
Note: These are hypothetical values for illustrative purposes.
Molecular Mechanics and Dynamics Simulations for Conformational Analysis
While quantum chemical methods are highly accurate, they are computationally expensive. For studying the large-scale conformational landscape of a flexible molecule like this compound, molecular mechanics (MM) and molecular dynamics (MD) simulations are more suitable. sapub.orgsapub.org
Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) and their relative energies. This compound has several rotatable single bonds, leading to a variety of conformers. MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds and minimizing the energy, the most stable conformers can be identified. sapub.orglibretexts.org
MD simulations provide a time-dependent view of molecular motion, showing how the molecule explores different conformations at a given temperature. This can reveal the energy barriers between different conformers and their relative populations.
Below is a hypothetical table of relative energies for some conformers of this compound, which could be obtained from MM calculations.
| Conformer | Dihedral Angle (C2-C3-C(CH2Cl)-C) | Relative Energy (kJ/mol) |
| Anti | 180° | 0.0 |
| Gauche 1 | 60° | 3.8 |
| Gauche 2 | -60° | 3.8 |
Note: These are hypothetical values for illustrative purposes.
Application of Bonding Evolution Theory (BET) to Halogen Cleavage Processes
Bonding Evolution Theory (BET) is a method that analyzes the changes in chemical bonds along a reaction pathway by examining the topology of the Electron Localization Function (ELF). researchgate.netresearchgate.net This provides a detailed, step-by-step description of how bonds are broken and formed during a chemical reaction.
For the halogen cleavage process in this compound, BET can be applied to both substitution and elimination reactions. It would reveal the precise sequence of electronic events. For instance, in an SN2 reaction, BET would show the gradual depopulation of the C-Cl bonding basin and the simultaneous population of the new bond basin with the incoming nucleophile. In an E2 reaction, it would illustrate the concurrent breakdown of the C-H and C-Cl bonds and the formation of the pi-bond of the resulting alkene. researchgate.net Recent work has revisited the foundational aspects of BET, aiming to refine the interpretation of the electronic rearrangements during chemical reactions. chemrxiv.orgchemrxiv.org
Predictive Modeling of Chemical Behavior and Selectivity
The data generated from quantum chemical calculations and molecular simulations can be used to build predictive models of chemical behavior. acs.orgnih.gov These models can forecast the outcome of reactions under various conditions, such as different solvents, temperatures, and reactants.
For this compound, predictive models can address the competition between substitution and elimination reactions. youtube.com For instance, the model could predict that with a small, strong nucleophile, the SN2 pathway will dominate, while a bulky, strong base will favor the E2 pathway. youtube.com These models often use machine learning algorithms trained on large datasets of known reactions to predict the outcomes of new ones. acs.orgnih.gov The models can also predict regioselectivity in elimination reactions, determining which of the possible alkene products will be major.
3 Chloromethyl 2,3 Dimethylhexane As a Strategic Intermediate in Advanced Organic Synthesis
Precursor to Functionalized Organic Scaffolds in Medicinal Chemistry and Materials Science
The development of new molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. nih.govnih.gov Scaffolds provide the core three-dimensional framework upon which functional groups can be appended to create novel therapeutic agents or materials with desired properties. mdpi.comresearchgate.net
The structure of 3-(Chloromethyl)-2,3-dimethylhexane, featuring a reactive handle in the form of a primary alkyl chloride, presents a potential starting point for the synthesis of new functionalized scaffolds. The chloro group can be readily displaced by a variety of nucleophiles through SN2 reactions, allowing for the introduction of diverse functionalities such as amines, azides, thiols, and ethers. chegg.comlearncbse.inpw.live This would, in principle, allow for the generation of a library of derivatives based on the 2,3-dimethylhexyl scaffold. The incorporation of trifluoromethyl groups, for instance, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. mdpi.com
Despite these theoretical possibilities, there is no published research demonstrating the use of this compound as a precursor to functionalized organic scaffolds in either medicinal chemistry or materials science. The exploration of its potential in these fields remains an open area for investigation.
Utilization in Methodological Development in Synthetic Organic Chemistry
Novel organic reactions and synthetic methodologies are often developed and tested on a range of substrates to demonstrate their scope and limitations. The unique steric environment of this compound could make it an interesting substrate for testing new reactions, particularly those involving nucleophilic substitution or organometallic coupling. researchgate.netmdpi.com For example, its reactivity in cross-coupling reactions could be explored to form new carbon-carbon or carbon-heteroatom bonds.
However, a review of the literature indicates that this compound has not been utilized in the development or validation of new synthetic methods. Researchers in this area have tended to use more common or commercially available alkyl halides to establish the utility of their newly developed reactions.
Table of Mentioned Compounds
| Compound Name |
| This compound |
| Diethyl ether |
| Tetrahydrofuran (THF) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
